molecular formula C14H16N4O2S B5700702 N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5700702
M. Wt: 304.37 g/mol
InChI Key: LYKYLRSXQXOLHX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in various scientific research fields. One of its main applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential use in the development of new diagnostic tools for cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been investigated in various studies. It has been found to act as a potent inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes. This inhibition leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide have been studied in various in vitro and in vivo models. It has been found to have potent anti-cancer activity, as well as anti-inflammatory and anti-oxidant effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal models. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to investigate its potential use as a diagnostic tool for cancer and other diseases. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate its mechanism of action and to optimize its properties for use in various scientific research fields.
Conclusion:
N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies. While there are still many questions to be answered about this compound, its potential applications in various scientific research fields make it a promising area of study for the future.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of 4-acetylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium thiomethoxide and triethylamine. The final product is obtained through purification by column chromatography. This synthesis method has been reported in various studies and has been found to be efficient and reproducible.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-3-12-16-14(18-17-12)21-8-13(20)15-11-6-4-10(5-7-11)9(2)19/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKYLRSXQXOLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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